molecular formula C6H3Cl2F2N B1321328 2,3-Dichloro-5-(difluoromethyl)pyridine CAS No. 71690-06-7

2,3-Dichloro-5-(difluoromethyl)pyridine

Cat. No. B1321328
CAS RN: 71690-06-7
M. Wt: 197.99 g/mol
InChI Key: ODKRLOKESDPEPD-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(difluoromethyl)pyridine is a pyridine derivative that is important in the field of chemical synthesis, particularly in the creation of pesticides. This compound is part of a broader class of halogenated pyridines, which are known for their reactivity and utility in various chemical reactions .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions, starting from simpler pyridine compounds or other nitrogen-containing heterocycles. For instance, the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives includes a three-step process involving reactions with phosphorus sulfide and methyl iodide . Similarly, 2,3-Difluoro-5-chloropyridine can be prepared from 2,3,5-trichloropyridine using potassium fluoride with a phase transfer catalyst, indicating that halogen exchange reactions are a common strategy in synthesizing halogenated pyridines .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For example, 2-chloro-6-(trifluoromethyl)pyridine has been studied using various spectroscopic methods and computational techniques to determine its structural parameters and vibrational frequencies . These studies are crucial for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

Halogenated pyridines participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The presence of halogen atoms, particularly chlorine and fluorine, can facilitate nucleophilic substitution reactions, as seen in the synthesis of 4-substituted furopyridines . Additionally, the reactivity of these compounds can be influenced by the presence of electron-withdrawing groups, which can affect the feasibility of side-chain chlorination .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-Dichloro-5-(difluoromethyl)pyridine and related compounds are influenced by their molecular structure. The presence of halogen atoms imparts certain characteristics, such as polarity and potential for hydrogen bonding, which can affect their solubility and reactivity. The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, for example, involves optimizing reaction conditions to achieve a high yield, indicating the importance of understanding these properties in the synthesis process . Additionally, the study of 2-chloro-6-(trifluoromethyl)pyridine includes an investigation of its antimicrobial activities, showcasing the biological relevance of such compounds .

Scientific Research Applications

Summary of the Application

2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine (TFMP), is used as a chemical intermediate for the synthesis of several crop-protection products . The major use of TFMP derivatives is in the protection of crops from pests .

Methods of Application or Experimental Procedures

2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .

Results or Outcomes

The demand for TFMP derivatives has been increasing steadily in the last 30 years . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

2. Pharmaceutical Industry

Summary of the Application

Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Results or Outcomes

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .

3. Synthesis of 17b-HSD1 Inhibitor

Summary of the Application

2,3-Dichloro-5-(trifluoromethyl)pyridine is a reactant that has been used in the synthesis of a 17b-HSD1 inhibitor . 17β-Hydroxysteroid dehydrogenase type 1 (17b-HSD1) is an enzyme involved in the biosynthesis of estradiol and testosterone, and its inhibitors are potential therapeutics for estrogen-dependent diseases.

Results or Outcomes

The successful synthesis of a 17b-HSD1 inhibitor using 2,3-Dichloro-5-(trifluoromethyl)pyridine as a reactant could potentially lead to the development of new therapeutic agents for estrogen-dependent diseases .

4. Intermediate for Herbicide

Summary of the Application

2,3-Dichloro-5-(trifluoromethyl)pyridine is reported as an intermediate of herbicide . Herbicides are substances used to control unwanted plants and are widely used in agriculture.

Methods of Application or Experimental Procedures

Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported. Palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported .

Results or Outcomes

The successful synthesis of a herbicide using 2,3-Dichloro-5-(trifluoromethyl)pyridine as an intermediate could potentially lead to the development of new herbicides for agricultural use .

5. Synthesis of Fluorinated Organic Chemicals

Summary of the Application

2,3-Dichloro-5-(trifluoromethyl)pyridine is used in the synthesis of fluorinated organic chemicals . These compounds have found applications in various fields, including agrochemicals, pharmaceuticals, and functional materials .

Methods of Application or Experimental Procedures

The synthesis of fluorinated organic chemicals using 2,3-Dichloro-5-(trifluoromethyl)pyridine involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The specific methods would depend on the desired target compound .

Results or Outcomes

The successful synthesis of fluorinated organic chemicals using 2,3-Dichloro-5-(trifluoromethyl)pyridine could potentially lead to the development of new compounds with unique biological properties .

6. Manufacturing of Trifluoromethylpyridines

Summary of the Application

2,3-Dichloro-5-(trifluoromethyl)pyridine is used in the manufacturing of trifluoromethylpyridines . These compounds are important ingredients for the development of many agrochemical and pharmaceutical compounds .

Methods of Application or Experimental Procedures

The manufacturing of trifluoromethylpyridines using 2,3-Dichloro-5-(trifluoromethyl)pyridine can be achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Results or Outcomes

The successful manufacturing of trifluoromethylpyridines using 2,3-Dichloro-5-(trifluoromethyl)pyridine could potentially lead to the development of many novel applications of trifluoromethylpyridines in the future .

Safety And Hazards

This compound is classified as Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 2, Eye Dam. 1, and Skin Sens. 1 . It is combustible, harmful if swallowed or inhaled, may cause an allergic skin reaction, and causes serious eye damage .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2,3-dichloro-5-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-4-1-3(6(9)10)2-11-5(4)8/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKRLOKESDPEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611704
Record name 2,3-Dichloro-5-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5-(difluoromethyl)pyridine

CAS RN

71690-06-7
Record name 2,3-Dichloro-5-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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